Comparative Potency of Acid Ceramidase-IN-1 vs. B13, Ceranib-2, and Carmofur
Acid Ceramidase-IN-1 demonstrates potent inhibition of human acid ceramidase (hAC) with an IC50 of 0.166 μM (166 nM) [1]. This places it among the more potent AC inhibitors, significantly outperforming early tool compounds like Ceranib-2 (IC50 = 28 μM in SKOV3 cellular assay) and B13 (IC50 ≈ 10 μM) [2], while being less potent than the nanomolar inhibitor Carmofur, which has a reported IC50 of 29 nM for the rat enzyme . The data underscore that Acid Ceramidase-IN-1 occupies a specific potency niche with balanced drug-like properties.
| Evidence Dimension | Potency (IC50) against Acid Ceramidase |
|---|---|
| Target Compound Data | 0.166 μM (human enzyme) |
| Comparator Or Baseline | Carmofur: 0.029 μM (rat enzyme) ; ARN14988: 0.0128 μM (human enzyme) ; Ceranib-2: 28 μM (cellular) ; B13: ~10 μM [2] |
| Quantified Difference | Acid Ceramidase-IN-1 is 5.7-fold less potent than Carmofur, 13-fold less potent than ARN14988, 169-fold more potent than Ceranib-2, and ~60-fold more potent than B13. |
| Conditions | In vitro enzyme inhibition assays (human vs. rat) and cellular assays as reported in the respective references. |
Why This Matters
Potency is a primary filter for selecting an inhibitor, but the target (human vs. rat) and assay format (biochemical vs. cellular) are critical for interpreting the data and selecting the appropriate tool compound for a given study.
- [1] Di Martino S, Tardia P, Cilibrasi V, Caputo S, Mazzonna M, Russo D, et al. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. J Med Chem. 2020;63(7):3634-3664. View Source
- [2] Glpbio. D-NMAPPD (B13) Product Datasheet. Glpbio. View Source
